Piperidin-2-yl vs. Piperidin-4-yl: FXR Binding Impact
In the 3,5-disubstituted-1,2,4-oxadiazole chemotype, the position of the piperidine nitrogen relative to the oxadiazole core is a critical determinant of FXR antagonistic potency. The literature benchmark compound 3f (3-naphthyl-5-piperidin-4-yl-1,2,4-oxadiazole) achieved an FXR antagonistic IC₅₀ of 0.58 ± 0.27 μM in a HepG2 transactivation assay . When the piperidine attachment was shifted from the C4 to the C2 position (compound 13, containing an l-pipecolic acid-derived piperidin-2-yl motif), potency increased approximately 4.6-fold to IC₅₀ = 0.127 ± 0.02 μM . This demonstrates that the piperidin-2-yl configuration, when paired with an appropriate C3 substituent, can yield superior target engagement. The target compound presents this same piperidin-2-yl geometry at C5 but replaces the naphthyl group with a 1,3,5-trimethylpyrazol-4-yl moiety, creating a structurally distinct pairing not evaluated in the published series.
| Evidence Dimension | FXR antagonistic potency (IC₅₀) – impact of piperidine regioisomerism on target binding |
|---|---|
| Target Compound Data | Not directly determined in published FXR assays; structurally features piperidin-2-yl at C5 + 1,3,5-trimethylpyrazol-4-yl at C3 |
| Comparator Or Baseline | Compound 3f: piperidin-4-yl at C5, IC₅₀ = 0.58 ± 0.27 μM. Compound 13: piperidin-2-yl at C5, IC₅₀ = 0.127 ± 0.02 μM (4.6× more potent than 3f). Compound 23: pyrrolidine at C5 → dramatic potency loss. |
| Quantified Difference | Piperidin-2-yl substitution (as in compound 13) confers ~4.6-fold potency enhancement over piperidin-4-yl (as in 3f) in the naphthyl series. Pyrrolidine substitution abrogates activity. |
| Conditions | HepG2 cell transactivation assay; CDCA (10 μM) set as 100% FXR activation; IC₅₀ determined for compounds with efficacy ≥50%; values expressed as mean ± SEM from ≥3 experiments. |
Why This Matters
For procurement decisions in FXR antagonist lead optimization programs, the piperidin-2-yl geometry is validated as potency-enhancing, making this compound a strategically distinct scaffold relative to the more common piperidin-4-yl oxadiazole library members.
- [1] Festa, C.; et al. ACS Med. Chem. Lett. 2019, 10 (4), 504–510. Table 1: FXR antagonistic activity of compounds 3f (IC₅₀ = 0.58 ± 0.27 μM), 13 (IC₅₀ = 0.127 ± 0.02 μM), and 23 (inactive). View Source
